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Compound Name:
cyclopropylurea

L Get Quote

Cat. No.: B3196744

A Technical Guide to the Spectroscopic Analysis of 1-(4-Aminophenyl)-3-cyclopropylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract

This technical guide addresses the available spectroscopic data for the compound 1-(4-
Aminophenyl)-3-cyclopropylurea. Despite a comprehensive search of scientific literature and
chemical databases, detailed experimental spectra (NMR, IR, MS) for this specific molecule are
not publicly available at this time. This document, therefore, serves to summarize the known
information about the compound and provides generalized experimental protocols and
workflows that are standard in the field for the characterization of such novel chemical entities.

Compound Identification

Property Value

IUPAC Name 1-(4-Aminophenyl)-3-cyclopropylurea
Synonyms N-(4-aminophenyl)-N'-cyclopropylurea
Molecular Formula C10H13Ns0

Molecular Weight 191.23 g/mol

CAS Number 1000931-26-9

© 2025 BenchChem. All rights reserved.

1/6 Tech Support


https://www.benchchem.com/product/b3196744?utm_src=pdf-interest
https://www.benchchem.com/product/b3196744?utm_src=pdf-body
https://www.benchchem.com/product/b3196744?utm_src=pdf-body
https://www.benchchem.com/product/b3196744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3196744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

While specific spectroscopic data is not available, this compound is listed by various chemical
suppliers. It is also mentioned in patents related to urea-substituted aromatic ring compounds
as tyrosine kinase inhibitors, suggesting its relevance in drug discovery research.[1]

Spectroscopic Data (General Representative Data)

Due to the absence of specific experimental data for 1-(4-Aminophenyl)-3-cyclopropylurea,
this section provides expected spectral characteristics based on the analysis of similar
compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons of the aminophenyl group, the protons of the cyclopropyl ring, and the NH protons of
the urea linkage. The aromatic protons would likely appear as two doublets in the region of d
6.5-7.5 ppm. The cyclopropyl protons would present as complex multiplets in the upfield
region (6 0.5-1.0 ppm for CHz and & 2.5-3.0 ppm for CH). The NH protons would appear as
broad singlets, with their chemical shifts being solvent and concentration-dependent.

e 13C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl
carbon of the urea (around & 155-160 ppm), the aromatic carbons (6 115-150 ppm), and the
carbons of the cyclopropyl group (d 5-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

Functional Group Expected Wavenumber (cm~1)
N-H Stretch (Amine and Urea) 3400-3200
C=0 Stretch (Urea) 1650-1630
N-H Bend (Amine and Urea) 1640-1550
C-N Stretch 1400-1200
Aromatic C-H Stretch 3100-3000
Aromatic C=C Stretch 1600-1450
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Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]* at m/z 191.
Fragmentation patterns would likely involve cleavage of the urea linkage and fragmentation of

the cyclopropyl and aminophenyl moieties.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis and spectroscopic
characterization of a compound such as 1-(4-Aminophenyl)-3-cyclopropylurea.

Synthesis

A common method for the synthesis of ureas is the reaction of an isocyanate with an amine.

4-Aminophenyl Isocyanate
(e.g., THF, DCM)

Aqueous Workup & Purification
a P (e.g., Recrystallization or 1-(4-Aminophenyl)-3-cyclopropylurea
Extraction
Column Chromatography)

Reaction Mixture

Click to download full resolution via product page
General Synthetic Workflow for Urea Formation.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., DMSO-ds or CDCIs3) in an NMR tube.
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Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. Standard acquisition parameters for both 1D and 2D (e.g., COSY, HSQC)
experiments should be used.

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for
oils), or use an ATR (Attenuated Total Reflectance) accessory for solid samples.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~* using an FT-IR
spectrometer.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion
or coupled with LC) using an appropriate ionization technique such as Electrospray
lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to confirm the structure.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the characterization of a newly

synthesized compound.
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Standard Workflow for New Compound Characterization.

Conclusion

While specific, experimentally-derived spectroscopic data for 1-(4-Aminophenyl)-3-
cyclopropylurea are not currently available in the public domain, this guide provides a
framework for its characterization. The provided generalized protocols and workflows are
standard practices in chemical research and drug development and can be applied to obtain
the necessary data for this and other novel compounds. Researchers interested in this
molecule are encouraged to perform these characterizations to contribute to the public body of
scientific knowledge.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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